CID 2055694

Description

CID 2055694 is a chemical compound registered in PubChem, a public database for chemical structures and biological activities.

Properties

InChI |

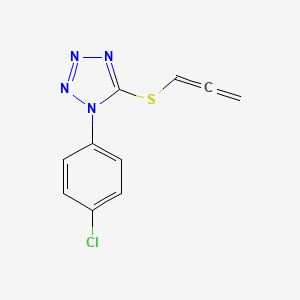

InChI=1S/C10H7ClN4S/c1-2-7-16-10-12-13-14-15(10)9-5-3-8(11)4-6-9/h3-7H,1H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRHBHJKVCYGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CSC1=NN=NN1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 2055694 involves multiple steps, starting from basic organic compounds. The initial step typically includes the formation of a core structure through a series of reactions such as alkylation, acylation, or cyclization. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-throughput screening methods helps in identifying the best catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

CID 2055694 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

CID 2055694 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.

Medicine: this compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of CID 2055694 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogous Compounds

*Note: Direct experimental data for this compound is unavailable; inferred properties are based on structural analogs.

Structural and Functional Similarities

- CYP1A2 Inhibition : Both CID 2049887 and CID 252137 exhibit CYP1A2 inhibition, a cytochrome P450 enzyme involved in drug metabolism. This suggests that this compound may share similar pharmacokinetic interactions if it contains aromatic heterocycles or halogen substituents .

- Marine Toxin Derivatives : Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) are cytotoxic marine compounds. While this compound’s biological role is unclear, its comparison to these toxins highlights the importance of stereochemistry and macrocyclic structures in bioactivity .

Physicochemical Properties

- LogP and Solubility : CID 2049887 and CID 252137 have moderate logP values (1.57–2.85), correlating with their ability to cross biological membranes. This compound may exhibit similar lipophilicity if it contains halogen or aromatic groups .

- Synthetic Complexity : Compounds like CID 2049887 are synthetically accessible (score 2.14), whereas oscillatoxins require advanced synthetic strategies due to their macrocyclic frameworks. This implies that this compound’s synthetic feasibility depends on its structural simplicity .

Research Findings and Limitations

Key Insights

- Pharmacological Potential: Analogous compounds (e.g., CYP inhibitors) suggest this compound could be explored for drug-drug interaction studies.

- Toxicity Profile : Marine toxins like oscillatoxin D underscore the need for caution in evaluating this compound’s safety, especially if it shares reactive functional groups .

Limitations

- Data Gaps : The absence of direct experimental data for this compound limits conclusive comparisons. Future studies should prioritize its synthesis and characterization.

Q & A

Q. Table 1. Key Analytical Techniques for this compound Characterization

| Technique | Application | Example Parameters |

|---|---|---|

| SPR (Surface Plasmon Resonance) | Binding kinetics (ka, kd) | Flow rate: 30 µL/min, T: 25°C |

| LC-MS/MS | Metabolite identification | Column: C18, Gradient: 5–95% MeOH |

| Molecular Dynamics | Binding mode prediction | Simulation time: 100 ns, AMBER force field |

Q. Table 2. Common Pitfalls in Research Design

| Pitfall | Mitigation Strategy |

|---|---|

| Underpowered sample size | Use G*Power software for a priori analysis |

| Lack of negative controls | Include vehicle/DMSO controls in assays |

| Overreliance on single assays | Validate findings with orthogonal methods |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.